diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate
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Overview
Description
diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it may have interesting chemical properties and reactivity due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate likely involves multiple steps, including the formation of the nitro group, the acetylamino group, and the ester functionalities. Typical synthetic routes may include:
- Nitration of a phenylmethoxy-substituted benzene derivative.
- Acetylation of an amino group.
- Esterification reactions to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
- Catalytic processes to enhance reaction rates.
- Use of solvents and reagents that are readily available and environmentally friendly.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
- Reduction of the nitro group would yield an amine derivative.
- Hydrolysis of the ester groups would yield the corresponding carboxylic acids.
- Substitution reactions could yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-2-[2-[2-nitrophenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-[3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester
Properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O9/c1-4-33-22(29)24(25-16(3)27,23(30)34-5-2)14-19(28)18-12-9-13-20(21(18)26(31)32)35-15-17-10-7-6-8-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSCGDZMYKKLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121037 |
Source
|
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224044-62-6 |
Source
|
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224044-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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